3,3-difluoro-1-iodobutane
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Overview
Description
3,3-Difluoro-1-iodobutane is an organic halide compound with the molecular formula C4H7F2I It is characterized by the presence of two fluorine atoms and one iodine atom attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoro-1-iodobutane can be synthesized through several methods, including:
Fluorination of 1-iodobutane:
Substitution Reactions: Another method involves the substitution of hydrogen atoms in 1-iodobutane with fluorine atoms using reagents like sulfuryl fluoride and tetra-n-butylammonium fluoride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-iodobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include alkanes or alcohols.
Scientific Research Applications
3,3-Difluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-iodobutane involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
3,3-Difluoro-1-iodobutane can be compared with other similar compounds, such as:
1,1-Difluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
3,3,4-Trifluoro-1-iodobutane: Contains an additional fluorine atom, which may alter its chemical properties and reactivity.
1,1-Difluoro-3-iodopropane: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated iodides.
Properties
CAS No. |
639497-45-3 |
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Molecular Formula |
C4H7F2I |
Molecular Weight |
220.00 g/mol |
IUPAC Name |
3,3-difluoro-1-iodobutane |
InChI |
InChI=1S/C4H7F2I/c1-4(5,6)2-3-7/h2-3H2,1H3 |
InChI Key |
NHZVZGZKSCSFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCI)(F)F |
Purity |
95 |
Origin of Product |
United States |
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